molecular formula C22H25N3O3S2 B11336561 N-(3-methylbutyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

N-(3-methylbutyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B11336561
M. Wt: 443.6 g/mol
InChI Key: SNFINVYACWXSQQ-UHFFFAOYSA-N
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Description

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a phenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 4-benzenesulfonyl-2-phenyl-1H-imidazole with a suitable thiol reagent to introduce the sulfanyl group. This is followed by the acylation of the resulting intermediate with N-(3-methylbutyl)acetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Medicine: Explored for its therapeutic potential in treating bacterial infections and certain types of cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disruption of pH regulation and inhibition of tumor growth. Additionally, it can interfere with bacterial cell division by targeting key proteins involved in the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C22H25N3O3S2

Molecular Weight

443.6 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C22H25N3O3S2/c1-16(2)13-14-23-19(26)15-29-21-22(30(27,28)18-11-7-4-8-12-18)25-20(24-21)17-9-5-3-6-10-17/h3-12,16H,13-15H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

SNFINVYACWXSQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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